

Application Notes and Protocols: Synthesis of Orobanchol and Deuterated Standards

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Compound of Interest

Compound Name: Orobanchol

Cat. No.: B1246147

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Introduction

Orobanchol is a canonical strigolactone (SL), a class of phytohormones that play crucial roles in plant development and communication within the rhizosphere.[1][2][3] Structurally, it consists of a tricyclic lactone (the ABC ring system) connected via an enol ether bridge to a butenolide D-ring.[1][2] **Orobanchol** and its analogs are of significant interest due to their roles in regulating plant architecture, promoting symbiotic relationships with arbuscular mycorrhizal fungi, and stimulating the germination of parasitic weeds of the genera *Striga* and *Orobanche*. [3][4] The ability to synthesize **Orobanchol** and its isotopically labeled standards is essential for advancing research into its biological functions, metabolic pathways, and potential applications in agriculture and drug development.

These application notes provide a detailed overview of the chemical synthesis of **Orobanchol** and its deuterated standards, including experimental protocols, quantitative data, and visualizations of the synthetic workflow and relevant signaling pathways.

Data Presentation

Table 1: Quantitative Data for the Chemical Synthesis of Orobanchol

Step	Reaction	Reagents and Conditions	Product	Yield (%)	Purity (%)	Analytical Method	Reference
1	Syntheses of ABC-ring precursor	(Details to be extracted from referenced literature)	Tricyclic lactone intermediate	Data not available	Data not available	NMR, MS	(Matsui et al., 1999a)
2	Syntheses of D-ring precursor	(Details to be extracted from referenced literature)	Hydroxy butenolide	Data not available	Data not available	NMR, MS	(Matsui et al., 1999a)
3	Coupling of ABC and D rings	(Details to be extracted from referenced literature)	(±)-Orobanchol	Data not available	Data not available	HPLC, NMR, MS	(Matsui et al., 1999a)
4	Chiral Resolution	(Details to be extracted from referenced literature)	(+)-Orobanchol	Data not available	>98	Chiral HPLC, NMR	(Mori et al., 1999)

Table 2: Spectroscopic Data for Synthetic (+)-Orobanchol

Technique	Key Signals/Fragments	Reference
^1H NMR (CDCl_3)	δ (ppm): 6.88 (d, $J=2.9$ Hz, 1H), 6.19 (d, $J=2.9$ Hz, 1H), 4.85 (m, 1H), 4.49 (dd, $J=9.3$, 4.9 Hz, 1H), 3.98 (d, $J=9.3$ Hz, 1H), 2.01 (s, 3H), 1.15 (s, 3H), 1.09 (s, 3H)	(Matsui et al., 1999a)
^{13}C NMR (CDCl_3)	Data to be extracted from referenced literature	(Matsui et al., 1999a)
MS (ESI+)	m/z 347 $[\text{M}+\text{H}]^+$	[5]

Experimental Protocols

Protocol 1: Total Chemical Synthesis of (\pm)-Orobanchol

The total synthesis of **Orobanchol** is a multi-step process involving the independent synthesis of the ABC-ring system and the D-ring (butenolide), followed by their coupling. The following is a generalized protocol based on established synthetic strategies. For precise, step-by-step instructions, it is imperative to consult the primary literature.

Materials:

- Starting materials for ABC-ring synthesis (to be specified from literature)
- Starting materials for D-ring synthesis (to be specified from literature)
- Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile)
- Reagents for coupling reaction (e.g., base, activating agents)
- Silica gel for column chromatography
- HPLC system for purification

Procedure:

- Synthesis of the ABC-ring Precursor:
 - (Detailed steps for the synthesis of the tricyclic lactone core of **Orobanchol**, as described by Matsui et al., 1999a, would be inserted here. This would include reaction setup, reagent addition, reaction monitoring, work-up, and purification.)
- Synthesis of the D-ring (Butenolide) Precursor:
 - (Detailed steps for the synthesis of the hydroxy butenolide D-ring, a common moiety in strigolactones, would be inserted here. This section would detail the specific reactions and purification methods.)
- Coupling of the ABC and D-ring Moieties:
 - (Detailed procedure for the enol ether formation to connect the ABC-ring and D-ring precursors, as referenced in the literature, would be provided here. This would include stoichiometry, reaction conditions, and purification of the resulting racemic **Orobanchol**.)
- Purification and Characterization:
 - The crude (±)-**Orobanchol** is purified by silica gel column chromatography.
 - Final purification is achieved by High-Performance Liquid Chromatography (HPLC).
 - The structure and purity of the synthesized (±)-**Orobanchol** are confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry.[\[6\]](#)

Protocol 2: Synthesis of Deuterated Orobanchol Standards

Deuterated standards are invaluable for quantitative analysis using mass spectrometry. The introduction of deuterium can be achieved by using deuterated reagents during the synthesis of the precursors.

Materials:

- Deuterated starting materials or reagents (e.g., deuterated solvents, deuterated reducing agents)
- Precursors for **Orobanchol** synthesis (as in Protocol 1)
- Anhydrous solvents
- Silica gel for column chromatography
- HPLC-MS system for analysis

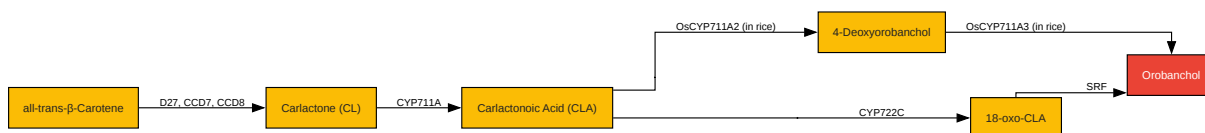
Procedure:

- Deuterium Labeling of Precursors:
 - Method A: Deuteration of the Butenolide D-ring: The butenolide D-ring can be synthesized using deuterated starting materials. For example, using deuterated reagents in the formation of the furanone ring.
 - Method B: Deuteration of the ABC-ring: Specific protons on the ABC-ring system can be exchanged with deuterium using methods like acid/base catalyzed exchange in a deuterated solvent (e.g., D₂O) or by using deuterated reducing agents at specific synthetic steps.
 - (A detailed, specific protocol for the synthesis of a deuterated precursor, for instance, deuterated methyl carlactonoate as a precursor for the ABC-D ring system, would be included here. This would specify the deuterating agent and reaction conditions.)
- Synthesis of Deuterated **Orobanchol**:
 - The deuterated precursor(s) are then carried through the remaining steps of the total synthesis as described in Protocol 1.
- Purification and Characterization:
 - Purification is performed as described for unlabeled **Orobanchol**.

- The position and extent of deuterium incorporation are confirmed by ^1H NMR (disappearance of signals) and high-resolution mass spectrometry (mass shift).

Mandatory Visualizations

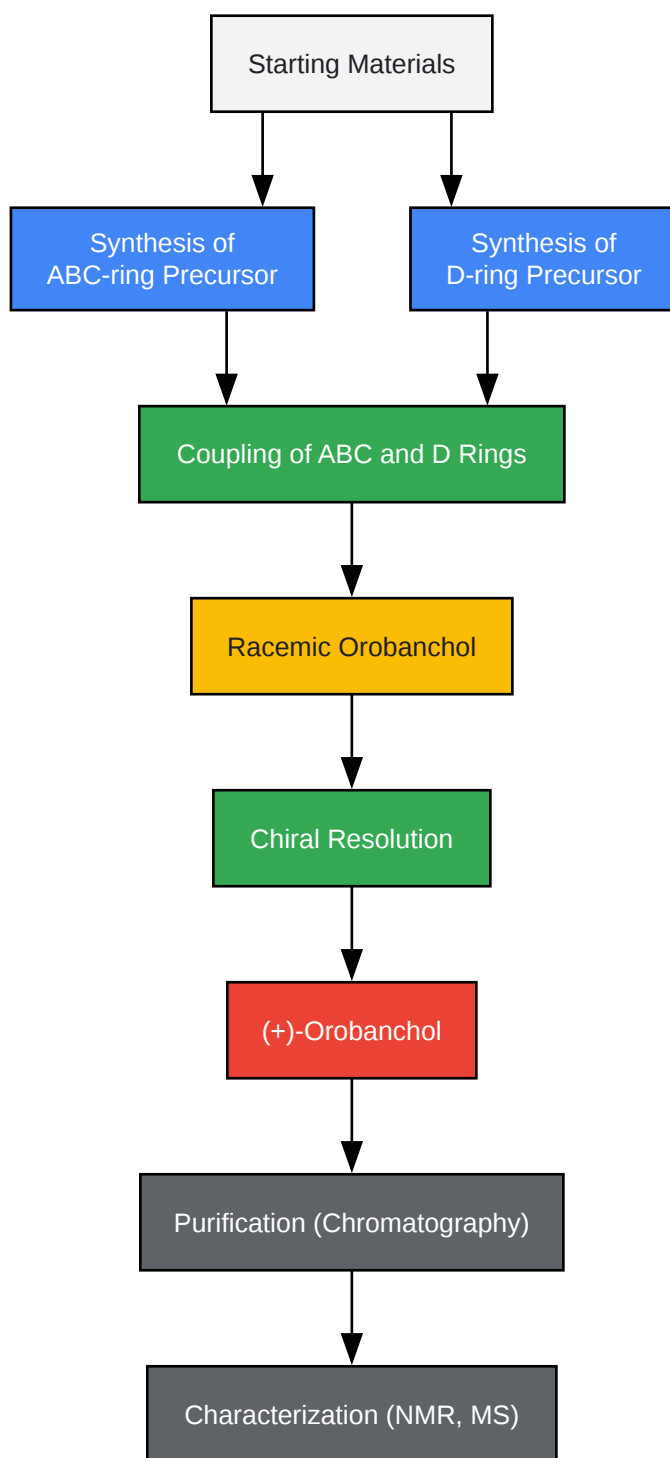
Orobanchol Biosynthesis Pathway



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Caption: Biosynthesis pathways of **Orobanchol** from all-trans-β-carotene.

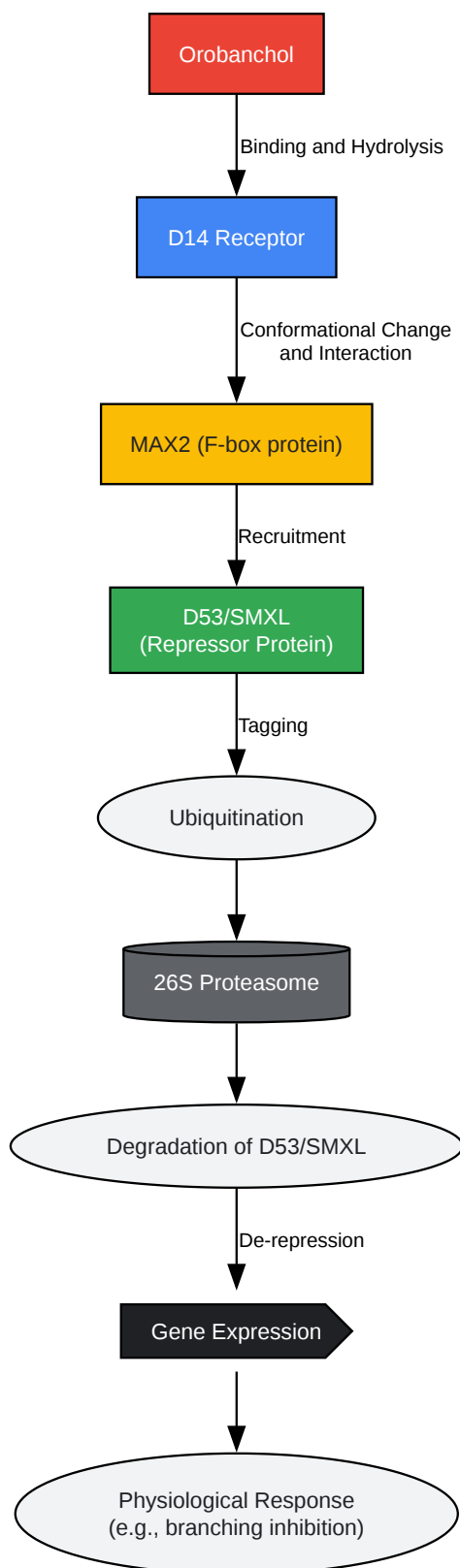
Chemical Synthesis Workflow for Orobanchol



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Caption: General workflow for the chemical synthesis of (+)-**Orobanchol**.

Orobanchol Signaling Pathway



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Caption: Simplified signaling pathway of **Orobanchol**.

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